1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Overview
Description
1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic compound. It belongs to the class of thieno[3,4-d]imidazoles, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes both ethylphenyl and methoxyphenyl groups attached to a tetrahydrothienoimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thienoimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylphenyl and methoxyphenyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Oxidation to form the 5,5-dioxide: This step may involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 5,5-dioxide to the corresponding thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce thioethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-ethylphenyl)-3-phenylthieno[3,4-d]imidazol-2(3H)-one: Lacks the methoxy group.
1-(4-methoxyphenyl)-3-phenylthieno[3,4-d]imidazol-2(3H)-one: Lacks the ethyl group.
1-(2-ethylphenyl)-3-(4-methoxyphenyl)imidazol-2-one: Lacks the thieno ring.
Uniqueness
The presence of both ethylphenyl and methoxyphenyl groups, along with the tetrahydrothienoimidazole core and the 5,5-dioxide functionality, makes 1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide unique. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(2-ethylphenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-14-6-4-5-7-17(14)22-19-13-27(24,25)12-18(19)21(20(22)23)15-8-10-16(26-2)11-9-15/h4-11,18-19H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAAZXCOACJHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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